N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide
Description
N-(2-Chlorobenzyl)-N-(furan-2-ylmethyl)benzamide is a benzamide derivative featuring a 2-chlorobenzyl group and a furan-2-ylmethyl substituent on the amide nitrogen. Its molecular formula is C₁₉H₁₅ClNO₂ (molecular weight: 324.79 g/mol).
Properties
Molecular Formula |
C19H16ClNO2 |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16ClNO2/c20-18-11-5-4-9-16(18)13-21(14-17-10-6-12-23-17)19(22)15-7-2-1-3-8-15/h1-12H,13-14H2 |
InChI Key |
UFZCABMGMQCGNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a chlorobenzyl moiety and a furan ring, which are known to enhance the compound's reactivity and biological properties. The presence of these functional groups may allow for interactions with various biological targets, influencing enzyme activity and cellular signaling pathways.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound appears to bind to specific enzymes or receptors, modulating their activity. This mechanism is particularly relevant in cancer therapy, where inhibiting cell proliferation is crucial.
- Cell Cycle Regulation : Studies suggest that it may induce cell cycle progression through the G1 to S phase transition in cancer cells, contributing to its anticancer effects.
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating a capacity to inhibit growth effectively. This activity could be attributed to its ability to disrupt cellular processes in microbial organisms.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several in vitro assays. Notably, it has shown promising results against various cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induces apoptosis |
| A549 (Lung Cancer) | 4.5 | Inhibits cell proliferation |
| Jurkat E6.1 (T-cell) | 6.0 | Promotes caspase activation |
These findings indicate that this compound can selectively target cancer cells while sparing normal cells, a desirable trait in anticancer drug development .
Case Studies and Research Findings
- In Vitro Studies : A study conducted on MCF-7 breast cancer cells revealed that the compound induced apoptosis through the activation of caspases 3, 8, and 9, suggesting a mechanism involving programmed cell death .
- Mechanism Elucidation : Further research indicated that the compound inhibits key signaling pathways involved in cell survival and proliferation, particularly those mediated by ERK1/2 kinases. This inhibition leads to reduced tumor growth in preclinical models .
- Comparative Analysis : Similar compounds with structural variations were analyzed for their biological activities. For instance, derivatives lacking the chlorobenzyl group exhibited significantly lower anticancer activity, underscoring the importance of this moiety in enhancing biological efficacy.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below compares key structural features, molecular weights, and reported activities of N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide with related benzamide derivatives:
Key Observations:
- Substituent Effects : The 2-chlorobenzyl group in the target compound may enhance lipophilicity compared to fluorinated analogs like BH52620. Chlorine’s electron-withdrawing nature could influence binding affinity in biological targets .
- Heterocyclic Moieties: The furan-2-ylmethyl group distinguishes the target compound from analogs with benzimidazole (e.g., 3a) or quinoline (e.g., JXC010) substituents. Furan rings may improve solubility but reduce metabolic stability compared to saturated heterocycles .
Physicochemical and Crystallographic Data
- Hydrogen Bonding : Fluorinated benzamides exhibit intermolecular N–H⋯O and C–H⋯π interactions, stabilizing crystal lattices. The target compound’s furan oxygen may participate in similar interactions .
- Disorder in Crystal Structures : Some analogs (e.g., 2-Fluoro-N-o-tolylbenzamide) show positional disorder in fluorine atoms, complicating crystallographic refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
